REACTION_CXSMILES
|
[CH3:1][C:2]([C:5]([CH2:7]Cl)=O)([CH3:4])[CH3:3].[CH3:9][N:10]1[CH2:15][CH2:14][N:13]([C:16]([NH2:18])=[S:17])[CH2:12][CH2:11]1.C(OCC)C>C(O)C>[CH3:9][N:10]1[CH2:15][CH2:14][N:13]([C:16]2[S:17][CH:7]=[C:5]([C:2]([CH3:4])([CH3:3])[CH3:1])[N:18]=2)[CH2:12][CH2:11]1
|
Name
|
|
Quantity
|
1.34 g
|
Type
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reactant
|
Smiles
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CC(C)(C)C(=O)CCl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
CN1CCN(CC1)C(=S)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
the mixture is heated to the boil on a water bath for 1 hour
|
Duration
|
1 h
|
Type
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TEMPERATURE
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Details
|
Cooling
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals are filtered off
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Name
|
|
Type
|
|
Smiles
|
CN1CCN(CC1)C=1SC=C(N1)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |